molecular formula C13H12O2 B14213195 4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one CAS No. 596135-75-0

4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one

Cat. No.: B14213195
CAS No.: 596135-75-0
M. Wt: 200.23 g/mol
InChI Key: WZTPOWWQNOUWAJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one is an organic compound with a complex structure that includes hydroxyl, methylidene, phenyl, and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as phenylacetylene and acetylacetone. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be used for hydrogenation reactions.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a diketone, while reduction of the alkyne group may produce an alkene or alkane derivative.

Scientific Research Applications

4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound can be explored for its pharmacological properties and potential use in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one: Unique due to its combination of functional groups.

    Phenylacetylene: Contains a phenyl and alkyne group but lacks the hydroxyl and methylidene groups.

    Acetylacetone: Contains a diketone structure but lacks the phenyl and alkyne groups.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

596135-75-0

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

4-hydroxy-3-methylidene-6-phenylhex-5-yn-2-one

InChI

InChI=1S/C13H12O2/c1-10(11(2)14)13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,1H2,2H3

InChI Key

WZTPOWWQNOUWAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)C(C#CC1=CC=CC=C1)O

Origin of Product

United States

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